molecular formula C7H6F2N2O B13088703 5-(Difluoromethyl)pyridine-2-carboxamide

5-(Difluoromethyl)pyridine-2-carboxamide

Cat. No.: B13088703
M. Wt: 172.13 g/mol
InChI Key: LVIHIGSRYFYUOR-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-2-carboxamide: (CAS No. 1804653-52-8) is a chemical compound with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol . It belongs to the class of pyridine derivatives and contains a difluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes:: The synthetic routes for 5-(Difluoromethyl)pyridine-2-carboxamide involve introducing the difluoromethyl group onto the pyridine ring. While specific methods may vary, one common approach is the reaction of 2-cyanopyridine with difluoromethylamine or its derivatives.

Reaction Conditions:: The reaction typically occurs under mild conditions, often using a base or a Lewis acid catalyst. Solvents like acetonitrile or dimethylformamide (DMF) are commonly employed.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed information on large-scale production remains proprietary.

Chemical Reactions Analysis

Reactivity::

    Oxidation: 5-(Difluoromethyl)pyridine-2-carboxamide can undergo oxidation reactions, leading to various functionalized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the carboxamide carbon.

    Reduction: Reduction of the carboxamide group may yield the corresponding amine.

Common Reagents and Conditions::

    Base-Catalyzed Hydrolysis: To convert the nitrile group to the carboxamide, hydrolysis with a base (e.g., sodium hydroxide) is employed.

    Nucleophilic Substitution: Reagents like amines or alkoxides can replace the cyano group.

    Reductive Amination: Reducing agents (e.g., sodium borohydride) can convert the nitrile to the amine.

Major Products:: The major products depend on the specific reaction conditions and substituents used. Examples include amides, amines, and other functionalized derivatives.

Scientific Research Applications

5-(Difluoromethyl)pyridine-2-carboxamide finds applications in:

    Medicinal Chemistry: As a scaffold for drug design due to its unique fluorinated motif.

    Agrochemicals: Potential use in crop protection chemicals.

    Material Science: Incorporation into polymers or materials with desired properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. its difluoromethyl group may influence interactions with biological targets, affecting binding affinity and metabolic stability.

Comparison with Similar Compounds

While 5-(Difluoromethyl)pyridine-2-carboxamide is relatively unique due to its difluoromethyl substitution, similar compounds include other pyridine derivatives with diverse functional groups.

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

5-(difluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-5(7(10)12)11-3-4/h1-3,6H,(H2,10,12)

InChI Key

LVIHIGSRYFYUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)C(=O)N

Origin of Product

United States

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